2-氯丁酰氯

描述

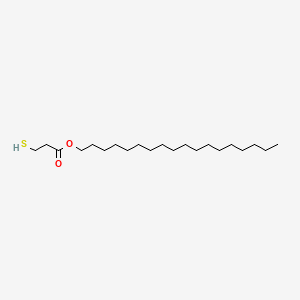

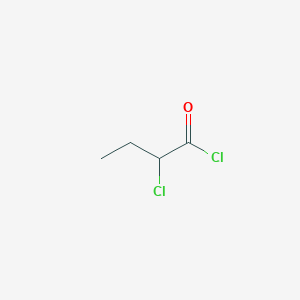

2-Chlorobutyryl chloride is a chemical compound with the molecular formula C4H6Cl2O . It has an average mass of 140.996 Da and a mono-isotopic mass of 139.979568 Da .

Molecular Structure Analysis

The molecular structure of 2-Chlorobutyryl chloride consists of 4 carbon atoms, 6 hydrogen atoms, 2 chlorine atoms, and 1 oxygen atom . Unfortunately, the specific details of the molecular structure are not available in the search results.

Chemical Reactions Analysis

2-Chlorobutyryl chloride is an acid halide used for synthesis and proteomics research . It reacts with water . More detailed information about its chemical reactions was not found in the search results.

Physical And Chemical Properties Analysis

2-Chlorobutyryl chloride has a density of 1.2±0.1 g/cm3, a boiling point of 130.5±0.0 °C at 760 mmHg, and a vapor pressure of 9.7±0.2 mmHg at 25°C . It has an enthalpy of vaporization of 36.8±3.0 kJ/mol and a flash point of 53.2±20.2 °C . Its index of refraction is 1.440 .

科学研究应用

Synthesis of Bleach Activators

This compound serves as a key ingredient in the synthesis of more sustainable and cost-effective bleach activators. It has been reported to show comparable bleaching results at lower temperatures when used as an aliphatic acyl chloride-based activator, offering an alternative to traditional aromatic-based activators .

Proteomics Research

In proteomics, 2-chlorobutyryl chloride is utilized as an acid halide for synthesis. Its role in the study of proteins and their functions is crucial, as it helps in the preparation of samples for analysis .

Organic Synthesis

It is also employed in organic synthesis processes. For example, it has been used as a reagent in the synthesis of 5C2P by opening the ring of 2-methyl-3-chloro-tetrahydrofuran .

安全和危害

作用机制

Target of Action

The primary target of 2-Chlorobutyryl chloride is the cellulosic fibers in cotton. It acts as a bleach activator, enhancing the bleaching process by generating highly reactive peracid in situ .

Mode of Action

2-Chlorobutyryl chloride interacts with its targets by facilitating oxidation at lower temperatures and reduced time compared to conventional peroxide bleaching . This compound is an aliphatic acyl chloride and is extremely reactive, making it an effective acylating agent .

Biochemical Pathways

The presence of 2-Chlorobutyryl chloride in the bleaching bath leads to the generation of highly reactive peracid, which facilitates the oxidation process .

Result of Action

The action of 2-Chlorobutyryl chloride results in enhanced bleaching of cellulosic fibers. The compound allows for bleaching at lower temperatures and reduced time, leading to decreased energy consumption and reduced fabric damage . The bleaching performance of 2-Chlorobutyryl chloride provides a comparable whiteness index and water absorbency with a higher degree of polymerization at significantly lower temperatures compared to conventional peroxide bleaching .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Chlorobutyryl chloride. For instance, the temperature of the bleaching bath can affect the compound’s effectiveness. Lower temperatures are favorable when 2-Chlorobutyryl chloride is present, as it allows for efficient bleaching with less energy consumption .

属性

IUPAC Name |

2-chlorobutanoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6Cl2O/c1-2-3(5)4(6)7/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVQJVAOMYWTLEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10997573 | |

| Record name | 2-Chlorobutanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10997573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chlorobutyryl chloride | |

CAS RN |

7623-11-2 | |

| Record name | Butanoyl chloride, 2-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007623112 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chlorobutanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10997573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of 2-chlorobutyryl chloride in the synthesis of 2-aminobutanamide?

A1: 2-Chlorobutyryl chloride serves as a crucial intermediate in the synthesis of 2-aminobutanamide. The process begins with 2-chlorobutyric acid, which undergoes chlorination using thionyl chloride (SOCl2) and a catalyst like phosphorus trichloride (PCl3) or phosphorus pentachloride (PCl5). This reaction yields 2-chlorobutyryl chloride. Subsequently, 2-chlorobutyryl chloride reacts with ammonia gas (NH3) in an alcohol solvent through an ammonolysis reaction to produce the desired 2-aminobutanamide. [, ]

Q2: What are the advantages of the described synthetic route using 2-chlorobutyryl chloride for 2-aminobutanamide production?

A2: The research highlights several advantages of this synthetic approach:

- High Yield: The overall yield of 2-aminobutanamide using this method can reach up to 80%. [, ]

- Process Simplicity: The reaction pathway is straightforward, involving well-established chemical transformations. [, ]

- Cost-Effectiveness: The readily available starting materials and relatively mild reaction conditions contribute to the cost-effectiveness of this synthesis. [, ]

- Environmental Considerations: The process is considered environmentally friendly due to its high yield and the use of relatively benign reagents. [, ]

- Scalability: The simplicity and robustness of the process make it suitable for potential industrial-scale production of 2-aminobutanamide. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

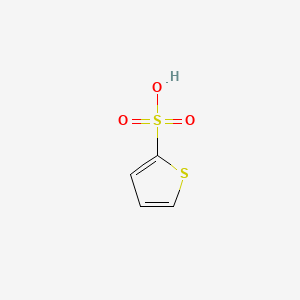

![2-[[(2S)-2-[[1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetic acid](/img/structure/B1583133.png)